molecular formula C15H16Cl2N2 B5877311 (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

Cat. No. B5877311
M. Wt: 295.2 g/mol
InChI Key: LZNFAQMNKBRVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DCB-PET, is a compound that has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In

Mechanism of Action

(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed throughout the nervous system. Activation of the α7 receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 receptor, leading to increased calcium influx and improved cognitive function.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and improved cognitive function. It has also been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for nicotine addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor in experiments. However, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a synthetic compound, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to increase dopamine release in the brain, which may help reduce cravings for nicotine. Another area of interest is its potential as a treatment for Alzheimer's disease. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, and more research is needed to determine its potential as a treatment for this condition. Finally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine may have potential applications in the treatment of other neurological disorders, such as schizophrenia and ADHD. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

The synthesis of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine involves several steps, starting with the reaction of 3,4-dichlorobenzyl chloride with N-methyl-2-pyrrolidone to form 3,4-dichlorobenzyl N-methylpyrrolidone. This intermediate is then reacted with ethyl 2-bromopyridine-4-carboxylate to form (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. The final product is purified using column chromatography and characterized using NMR and mass spectrometry.

Scientific Research Applications

(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2/c1-19(9-7-13-4-2-3-8-18-13)11-12-5-6-14(16)15(17)10-12/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFAQMNKBRVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,4-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

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